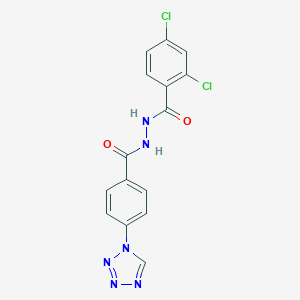![molecular formula C21H18BrNO5 B214326 3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-butenyl]-5-bromo-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214326.png)
3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-butenyl]-5-bromo-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-butenyl]-5-bromo-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one is a compound that has attracted significant attention in scientific research due to its potential for various applications.
Scientific Research Applications
The compound 3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-butenyl]-5-bromo-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one has several scientific research applications. It has been studied for its potential as an anti-cancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied for its potential as an anti-inflammatory agent due to its ability to reduce inflammation in the body. Additionally, this compound has been studied for its potential as an anti-bacterial agent due to its ability to inhibit the growth of bacteria.
Mechanism of Action
The mechanism of action of 3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-butenyl]-5-bromo-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one involves the inhibition of various enzymes in the body. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. This inhibition leads to the suppression of cancer cell growth. Additionally, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators in the body. This inhibition leads to the reduction of inflammation in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-butenyl]-5-bromo-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one have been studied extensively. It has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to their death. Additionally, this compound has been shown to reduce the production of inflammatory mediators in the body, leading to the reduction of inflammation. This compound has also been shown to inhibit the growth of bacteria, leading to its potential as an anti-bacterial agent.
Advantages and Limitations for Lab Experiments
The advantages of using 3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-butenyl]-5-bromo-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one in lab experiments include its potential as an anti-cancer, anti-inflammatory, and anti-bacterial agent. However, there are limitations to its use in lab experiments. For example, the compound may have limited solubility in certain solvents, which can affect its bioavailability. Additionally, the compound may have toxicity concerns, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of 3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-butenyl]-5-bromo-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one. One future direction is the development of more efficient synthesis methods for this compound. Additionally, further research is needed to explore the potential of this compound as an anti-cancer, anti-inflammatory, and anti-bacterial agent. Further studies are also needed to determine the optimal dosage and administration of this compound for its various applications. Finally, more research is needed to explore the potential of this compound for other applications, such as in the treatment of neurological disorders.
Synthesis Methods
The synthesis of 3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-butenyl]-5-bromo-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one involves several steps. Initially, 5-bromo-3-ethyl-1H-indole-2,3-dione is reacted with ethyl 4-bromoacetoacetate in the presence of potassium carbonate to yield 5-bromo-3-ethyl-1-(4-oxobut-2-en-1-yl)-1H-indole-2,3-dione. The next step involves the reaction of this intermediate with 1,3-benzodioxole-5-carbaldehyde in the presence of sodium ethoxide to yield the final product.
properties
Product Name |
3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-butenyl]-5-bromo-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one |
|---|---|
Molecular Formula |
C21H18BrNO5 |
Molecular Weight |
444.3 g/mol |
IUPAC Name |
3-[(E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-enyl]-5-bromo-1-ethyl-3-hydroxyindol-2-one |
InChI |
InChI=1S/C21H18BrNO5/c1-2-23-17-7-5-14(22)10-16(17)21(26,20(23)25)11-15(24)6-3-13-4-8-18-19(9-13)28-12-27-18/h3-10,26H,2,11-12H2,1H3/b6-3+ |
InChI Key |
CANRHKOBTYKTKM-ZZXKWVIFSA-N |
Isomeric SMILES |
CCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)/C=C/C3=CC4=C(C=C3)OCO4)O |
SMILES |
CCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C=CC3=CC4=C(C=C3)OCO4)O |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C=CC3=CC4=C(C=C3)OCO4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-amino-6-ethyl-4-thien-2-yl-8-(thien-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B214244.png)

![3,4-dihydroisoquinolin-2(1H)-yl[5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone](/img/structure/B214250.png)
![4-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]-2,6-dimethylmorpholine](/img/structure/B214251.png)

![5-methyl-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]-2-furamide](/img/structure/B214256.png)



![methyl 2-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B214263.png)


